4'-(Propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholin]-5'-one hydrochloride
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Overview
Description
4’-(Propan-2-yl)-8-azaspiro[bicyclo[321]octane-3,2’-morpholin]-5’-one hydrochloride is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4’-(Propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4’-(Propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’-(Propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4’-(Propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride can be compared with other similar compounds, such as:
8-azabicyclo[3.2.1]octane derivatives: These compounds share a similar bicyclic structure and may exhibit comparable biological activities.
Tropane alkaloids: These natural products also feature a bicyclic structure and are known for their diverse pharmacological properties.
The uniqueness of 4’-(Propan-2-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,2’-morpholin]-5’-one hydrochloride lies in its specific structural features and the resulting biological activities, which may differ from those of related compounds .
Properties
Molecular Formula |
C13H23ClN2O2 |
---|---|
Molecular Weight |
274.79 g/mol |
IUPAC Name |
4'-propan-2-ylspiro[8-azabicyclo[3.2.1]octane-3,6'-morpholine]-3'-one;hydrochloride |
InChI |
InChI=1S/C13H22N2O2.ClH/c1-9(2)15-8-13(17-7-12(15)16)5-10-3-4-11(6-13)14-10;/h9-11,14H,3-8H2,1-2H3;1H |
InChI Key |
BHPUOTQNBVFFRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC2(CC3CCC(C2)N3)OCC1=O.Cl |
Origin of Product |
United States |
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